- Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type ReactionsChemistry - A European Journal, 2016, 22(23), 7837-7842,
Cas no 968-39-8 ((Ethoxydiphenylmethyl)benzene)

(Ethoxydiphenylmethyl)benzene structure
Nome do Produto:(Ethoxydiphenylmethyl)benzene
N.o CAS:968-39-8
MF:C21H20O
MW:288.382905960083
CID:1002061
(Ethoxydiphenylmethyl)benzene Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,1'',1''''-(ethoxymethanetriyl)tribenzene
- (Ethoxydiphenylmethyl)benzene
- [ethoxy(diphenyl)methyl]benzene
- ETHYLTRITYLETHER
- 1,1′,1′′-(Ethoxymethylidyne)tris[benzene] (ACI)
- Ether, ethyl trityl (6CI, 7CI, 8CI)
- (Ethoxy-diphenylmethyl)benzene
- Ethoxytriphenylmethane
- Ethyl triphenylmethyl ether
- Ethyl trityl ether
- NSC 163320
- Trityl ethyl ether
-
- Inchi: 1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
- Chave InChI: HEXJOZGCQASJOM-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC
(Ethoxydiphenylmethyl)benzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | E892990-1g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$ 105.00 | 2022-06-05 | ||
TRC | E892990-1000mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$133.00 | 2023-05-18 | ||
TRC | E892990-10g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 10g |
$ 800.00 | 2023-09-07 | ||
TRC | E892990-500mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 500mg |
$75.00 | 2023-05-18 | ||
TRC | E892990-5g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 5g |
$557.00 | 2023-05-18 |
(Ethoxydiphenylmethyl)benzene Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol , Dichloromethane ; 1 h, rt
Referência
Synthetic Routes 2
Condições de reacção
Referência
- Novel synthesis of some mixed arylmethylalkyl ethersCanadian Journal of Chemistry, 1966, 44(19), 2337-9,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Oxygen Solvents: tert-Butylbenzene
1.2 Reagents: Sodium ethoxide
1.2 Reagents: Sodium ethoxide
Referência
- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solventsJournal of the Chemical Society, 1989, (1989), 1513-20,
Synthetic Routes 4
Synthetic Routes 5
Condições de reacção
1.1 Solvents: 1,2-Dichloroethane
Referência
- Regioselective N- or O-tritylation of 2(1H)-pyridone - (triphenylmethyl)pyridones as tritylation agentsChemische Berichte, 1983, 116(9), 3011-26,
Synthetic Routes 6
Synthetic Routes 7
Condições de reacção
Referência
- Single-electron-transfer-initiated thermal reactions of arylmethyl halides. Part 15. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (Potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halidesJournal of the Chemical Society, 1990, (1990), 2009-15,
Synthetic Routes 8
Condições de reacção
1.1 Catalysts: Trimethylsilyl triflate
Referência
- Trimethysilyl triflate in organic synthesis. Part 11Tetrahedron, 1981, 37(23), 3899-910,
Synthetic Routes 9
Synthetic Routes 10
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt; rt → 78 °C; 30 min, 78 °C
Referência
- Microwave assisted transformation of compounds capable of internal reorientationProceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, (2007),,
Synthetic Routes 11
Synthetic Routes 12
Condições de reacção
1.1 Catalysts: Trimethylsilyl triflate
Referência
- Trialkylsilyl triflates in organic synthesis. Part 10. A facile procedure for O-tritylationTetrahedron Letters, 1981, 22(22), 2107-8,
Synthetic Routes 13
Condições de reacção
Referência
- Triaryl methane derivatives as antiproliferative agentsBioorganic & Medicinal Chemistry Letters, 2004, 14(2), 347-350,
Synthetic Routes 14
Condições de reacção
Referência
- A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acidsTetrahedron, 1979, 35(18), 2169-73,
Synthetic Routes 15
Condições de reacção
1.1 Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Tetrazoles: XLIV. Synthesis and chemical properties of 5-substituted 2-triphenylmethyltetrazolesRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(9), 1360-1369,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Condições de reacção
Referência
- Interaction of tetraalkoxysilanes with stable carbonium ionsIzvestiya Akademii Nauk SSSR, 1972, (1972), 678-80,
Synthetic Routes 20
(Ethoxydiphenylmethyl)benzene Raw materials
- 5-Phenyl-2-trityltetrazole
- Silane, trimethyl(triphenylmethoxy)-
- (chlorodiphenylmethyl)benzene
- Triphenyl methanol
- Methyl Triphenylmethyl Ether
- 4(1H)-Pyridinone, 1-(triphenylmethyl)-
- N,1-diphenylmethanimine
- Carbonodithioic acid, O-ethyl S-(triphenylmethyl) ester
- Benzene,1,1',1''-(isocyanomethylidyne)tris-
(Ethoxydiphenylmethyl)benzene Preparation Products
(Ethoxydiphenylmethyl)benzene Literatura Relacionada
-
1. Thermodynamics of ion association. Part I. Lead chloride, bromide, and nitrateG. H. Nancollas J. Chem. Soc. 1955 1458
-
Stephen A. Hodge,David J. Buckley,Hin Chun Yau,Neal T. Skipper,Christopher A. Howard,Milo S. P. Shaffer Nanoscale 2017 9 3150
-
3. N-Tritylhydroxylamines: preparations, structures, base strengths, and reactions with nitrous acid and perchloric acidMoisés Canle L.,William Clegg,Ibrahim Demirtas,Mark R. J. Elsegood,Johanna Haider,Howard Maskill,Peter C. Miatt J. Chem. Soc. Perkin Trans. 2 2001 1742
-
Marjan Jereb,Dejan Vra?i? Org. Biomol. Chem. 2013 11 1978
-
5. 138. Tritylation and detritylation of active methylene compounds. Part II. Tritylations by triphenylmethyl chlorideSaul Patai,Shlomo Dayagi,Ruth Friedlander J. Chem. Soc. 1962 723
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